![molecular formula C16H22ClNOS B5698438 2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CPTH or CPTH2 and is an inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and histone acetyltransferase p300. In
Mecanismo De Acción
CPTH inhibits the histone acetyltransferase activity of p300/CBP-associated factor (2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide) and histone acetyltransferase p300. Histone acetyltransferases play a crucial role in regulating gene expression by adding acetyl groups to histones, which leads to the relaxation of chromatin structure and increased accessibility of DNA to transcription factors. Inhibition of histone acetyltransferases can lead to the repression of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Inhibition of histone acetyltransferases by CPTH leads to the repression of gene expression and the induction of apoptosis in cancer cells. CPTH has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPTH in lab experiments is its selectivity for inhibiting the histone acetyltransferase activity of p300/CBP-associated factor (2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide) and histone acetyltransferase p300. This selectivity allows for the specific targeting of these enzymes and reduces the potential for off-target effects.
One limitation of using CPTH in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, CPTH can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For research on CPTH include the development of more potent and selective inhibitors, investigation of its potential applications in other diseases, and further investigation of its effects on cognitive function and memory in neurological disorders.
Métodos De Síntesis
The synthesis of CPTH involves the reaction of 4-chlorobenzyl chloride with cycloheptylamine to form 2-[(4-chlorobenzyl)amino]cycloheptanone. This intermediate compound is then reacted with thioacetic acid to form 2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
CPTH has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. CPTH has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
In addition to cancer research, CPTH has been studied for its potential applications in neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNOS/c17-14-9-7-13(8-10-14)11-20-12-16(19)18-15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSHLWSHFRUTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfanyl]-N-cycloheptylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

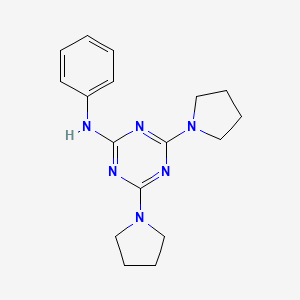
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
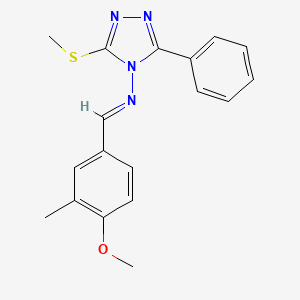

![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)
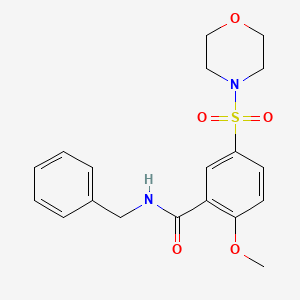
![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
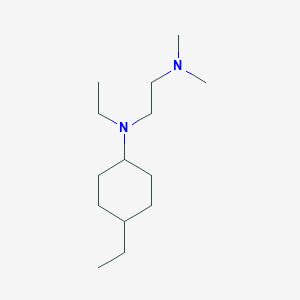
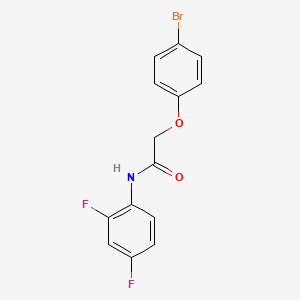
![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)